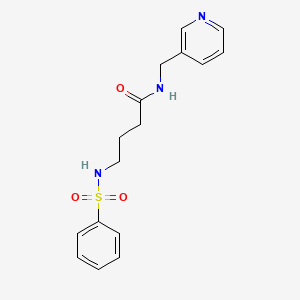

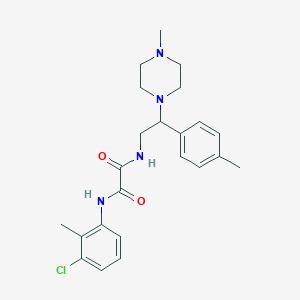

![molecular formula C20H24N4O3 B2820055 N-环戊基-1-{4-[(苯基磺酰)氨基]苯甲酰}哌啶-3-甲酸酰胺 CAS No. 1029748-23-9](/img/structure/B2820055.png)

N-环戊基-1-{4-[(苯基磺酰)氨基]苯甲酰}哌啶-3-甲酸酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperidine derivatives, such as “N-cyclopentyl-1-{4-[(phenylsulfonyl)amino]benzoyl}piperidine-3-carboxamide”, involves various intra- and intermolecular reactions . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex has been developed . This method has been used to synthesize a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields .Molecular Structure Analysis

The molecular structure of “N-cyclopentyl-1-{4-[(phenylsulfonyl)amino]benzoyl}piperidine-3-carboxamide” is based on the N-(phenylcarbamoyl)benzenesulfonamide scaffold . The sulfonylurea linker in this scaffold can tolerate chemical modifications, such as simply changing over the position of the carbonyl and sulfonyl group or structurally flexibly inserting a cyclopropyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-cyclopentyl-1-{4-[(phenylsulfonyl)amino]benzoyl}piperidine-3-carboxamide” are complex and involve several steps . These steps include the N-heterocyclization of primary amines with diols, followed by various intra- and intermolecular reactions .科学研究应用

抗乙酰胆碱酯酶活性

已合成哌啶衍生物,类似于 N-环戊基-1-{4-[(苯磺酰)氨基]苯甲酰}哌啶-3-羧酰胺,并评估了它们的抗乙酰胆碱酯酶 (anti-AChE) 活性。此类化合物已显示出作为乙酰胆碱酯酶抑制剂的潜力,表明它们在治疗痴呆等疾病中的适用性。例如,一种衍生物表现出对 AChE 的显着抑制作用,表明它可能被开发为抗痴呆药 (Sugimoto 等人,1990)。

血清素 4 受体激动剂和胃肠道运动

已合成一些苯甲酰胺衍生物,其结构与 N-环戊基-1-{4-[(苯磺酰)氨基]苯甲酰}哌啶-3-羧酰胺相关,并评估了它们对胃肠道运动的影响。这些化合物,包括苯甲酰、苯磺酰和苄磺酰衍生物,已显示出加速胃排空和增加排便频率的能力,表明它们作为促动力剂的潜力 (Sonda 等人,2004)。

参与氧化代谢

已研究了与 N-环戊基-1-{4-[(苯磺酰)氨基]苯甲酰}哌啶-3-羧酰胺在结构上相关的化合物在一种新型抗抑郁药的氧化代谢中的作用。该研究探讨了这些化合物如何被氧化为各种代谢物,从而有助于了解它们的代谢途径和潜在的药代动力学 (Hvenegaard 等人,2012)。

抗菌活性

已合成哌啶衍生物,类似于所讨论的化合物,并评估了它们的抗菌活性。这些化合物对革兰氏阴性菌和革兰氏阳性菌显示出有效性,表明它们有可能用作抗菌剂。这突出了此类化合物在对抗细菌感染中的广泛适用性 (Pouramiri 等人,2017)。

作用机制

While the specific mechanism of action of “N-cyclopentyl-1-{4-[(phenylsulfonyl)amino]benzoyl}piperidine-3-carboxamide” is not mentioned in the retrieved papers, compounds with similar structures have been found to inhibit the NLRP3 inflammasome . The NLRP3 inflammasome is a protein complex that plays a key role in the immune response, and its inhibition can be an effective therapeutic strategy for neuroinflammatory diseases .

未来方向

The future directions for research on “N-cyclopentyl-1-{4-[(phenylsulfonyl)amino]benzoyl}piperidine-3-carboxamide” and similar compounds could involve further development of more potent NLRP3 inflammasome inhibitors as valuable pharmacological probes or potential drug candidates . Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name |

N-(4-acetylphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3/c1-14-12-19(23-20(21-14)24-10-4-3-5-11-24)27-13-18(26)22-17-8-6-16(7-9-17)15(2)25/h6-9,12H,3-5,10-11,13H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLAWPOBKLZNXSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC=C(C=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

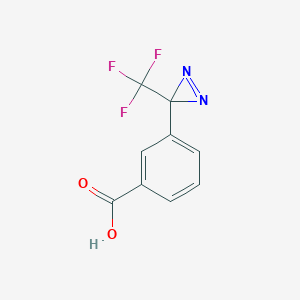

![8-(4-bromophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2819972.png)

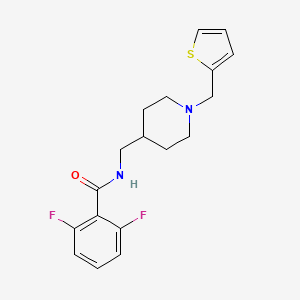

![7-hydroxy-N-(3-morpholinopropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2819976.png)

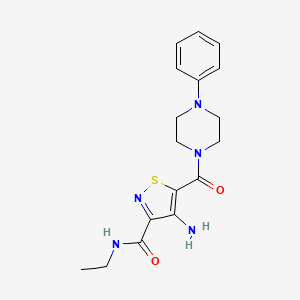

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2819980.png)

![4-(3,4-dimethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2819982.png)

![tert-Butyl 5'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox](/img/structure/B2819986.png)

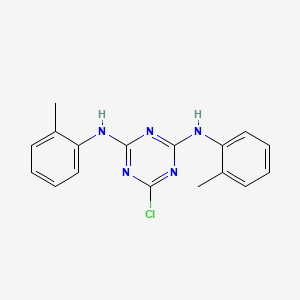

![4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B2819990.png)